molecular formula C19H23N5O5S B11542213 N-(4-Methoxy-benzylidene)-N'-[2-(4-methyl-piperazine-1-sulfonyl)-4-nitro-phenyl]-hydrazine

N-(4-Methoxy-benzylidene)-N'-[2-(4-methyl-piperazine-1-sulfonyl)-4-nitro-phenyl]-hydrazine

Cat. No.: B11542213
M. Wt: 433.5 g/mol
InChI Key: ITQXQNBGNGDTSK-XSFVSMFZSA-N
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Description

1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a methoxyphenylmethylidene hydrazine group and a nitrobenzenesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 5-nitrobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the resulting compound is cyclized with 4-methylpiperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazine and a sulfonyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Properties

Molecular Formula

C19H23N5O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline

InChI

InChI=1S/C19H23N5O5S/c1-22-9-11-23(12-10-22)30(27,28)19-13-16(24(25)26)5-8-18(19)21-20-14-15-3-6-17(29-2)7-4-15/h3-8,13-14,21H,9-12H2,1-2H3/b20-14+

InChI Key

ITQXQNBGNGDTSK-XSFVSMFZSA-N

Isomeric SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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